Faropenem sodium

Description

Properties

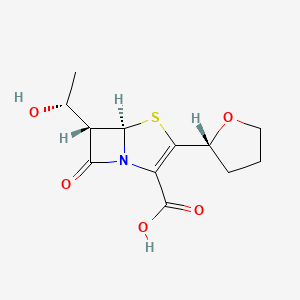

IUPAC Name |

sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5S.Na/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;/h5-7,11,14H,2-4H2,1H3,(H,16,17);/q;+1/p-1/t5-,6-,7+,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSAXRANXQSPQP-VUKDEKJYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122547-49-3 | |

| Record name | SUN 5555 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122547493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FAROPENEM SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O46G914RQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Faropenem Sodium's Assault on Bacterial Cell Walls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Faropenem, a member of the penem subclass of β-lactam antibiotics, exhibits broad-spectrum bactericidal activity by targeting the essential process of bacterial cell wall synthesis. This technical guide provides an in-depth exploration of the molecular mechanism of action of faropenem sodium, with a focus on its interaction with penicillin-binding proteins (PBPs), the consequent disruption of peptidoglycan cross-linking, and the resulting morphological changes and bacteriolysis. This document summarizes key quantitative data on faropenem's efficacy, details the experimental protocols used to derive this data, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital organelle that provides structural integrity and protection from osmotic stress. Its primary component, peptidoglycan, is a unique and essential polymer, making its synthesis an attractive target for antimicrobial agents. This compound, an orally bioavailable penem, distinguishes itself through its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[1][2] Its efficacy stems from its high affinity for multiple penicillin-binding proteins (PBPs) and its stability in the presence of many β-lactamase enzymes.[2][3] Understanding the precise mechanism of action of faropenem is crucial for its optimal clinical use and for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of faropenem is a direct consequence of its ability to inhibit the final and critical step of peptidoglycan synthesis: the cross-linking of adjacent peptide side chains, a process known as transpeptidation.[1][4][5] This inhibition is achieved through the covalent acylation of the active site of penicillin-binding proteins (PBPs).

The Target: Penicillin-Binding Proteins (PBPs)

PBPs are a group of membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly.[1] They are characterized by a serine residue in their active site which is essential for their catalytic activity. Different bacteria possess multiple types of PBPs, each with specific roles in cell wall synthesis, including elongation, septation, and maintenance of cell shape. Faropenem's broad spectrum of activity is, in part, attributable to its high binding affinity for multiple high-molecular-weight PBPs across different bacterial species.[4][6]

The Interaction: Covalent Bonding and Inactivation

The core of faropenem's structure contains a highly reactive β-lactam ring that mimics the D-alanyl-D-alanine moiety of the natural substrate of PBPs.[1] This structural similarity allows faropenem to enter the active site of the PBP. The strained β-lactam ring is then attacked by the active site serine residue, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate. This acylation effectively inactivates the PBP, preventing it from carrying out the transpeptidation reaction.[5]

The Consequence: Disruption of Cell Wall Integrity and Lysis

The inhibition of PBP-mediated transpeptidation weakens the peptidoglycan meshwork.[4] As the bacterium continues to grow and synthesize new cell wall precursors without proper cross-linking, the structural integrity of the cell wall is compromised. This leads to the formation of osmotically sensitive cells. In a hypotonic environment, this weakened cell wall cannot withstand the internal turgor pressure, resulting in cell lysis and death.[4]

The following diagram illustrates the molecular mechanism of faropenem's action:

Caption: Faropenem's mechanism of action on the bacterial cell wall.

Quantitative Data

The efficacy of faropenem is quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial pathogens.

Penicillin-Binding Protein (PBP) Affinity

The affinity of faropenem for PBPs is a key determinant of its antibacterial activity. This is often expressed as the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin to the PBP. Faropenem generally exhibits a high affinity for high-molecular-weight PBPs.[4][6]

| Bacterium | PBP Target | IC50 (µg/mL) | Reference |

| Streptococcus pneumoniae | PBP1A | 0.03 | Pankuch et al. |

| Streptococcus pneumoniae | PBP1B | 0.03 | Pankuch et al. |

| Streptococcus pneumoniae | PBP2A | 0.25 | Pankuch et al. |

| Streptococcus pneumoniae | PBP2B | 0.06 | Pankuch et al. |

| Streptococcus pneumoniae | PBP2X | >8 | Pankuch et al. |

| Streptococcus pneumoniae | PBP3 | 0.03 | Pankuch et al. |

| Escherichia coli | PBP2 | High Affinity | Dalhoff et al., 2003[4] |

| Escherichia coli | PBP1A/1B | High Affinity | Dalhoff et al., 2003[4] |

| Escherichia coli | PBP3 | High Affinity | Dalhoff et al., 2003[4] |

| Staphylococcus aureus | PBP1 | High Affinity | Dalhoff et al., 2003[4] |

| Staphylococcus aureus | PBP2 | High Affinity | Dalhoff et al., 2003[4] |

| Staphylococcus aureus | PBP3 | High Affinity | Dalhoff et al., 2003[4] |

| Specific IC50 values were not provided in the abstract; "High Affinity" indicates preferential binding as reported by the authors. |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's potency. Faropenem has demonstrated low MICs against a broad range of pathogens.

| Bacterium | MIC90 (µg/mL) | Reference |

| Streptococcus pneumoniae (Penicillin-S) | 0.015 | Goldstein et al., 2002 |

| Streptococcus pneumoniae (Penicillin-R) | 1 | Goldstein et al., 2002 |

| Haemophilus influenzae (β-lactamase+) | 0.5 | Milatovic et al., 2003[2] |

| Moraxella catarrhalis (β-lactamase+) | 0.25 | Milatovic et al., 2003[2] |

| Staphylococcus aureus (MSSA) | 0.12 | Milatovic et al., 2003[2] |

| Staphylococcus aureus (MRSA) | 2 | Milatovic et al., 2003[2] |

| Escherichia coli | 1 | Milatovic et al., 2003[2] |

| Klebsiella pneumoniae | 0.5 | Milatovic et al., 2003[2] |

| Bacteroides fragilis | 4 | Milatovic et al., 2003[2] |

Experimental Protocols

The quantitative data presented above are derived from standardized laboratory procedures. The following sections provide an overview of the methodologies for two key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), is a standard procedure for determining the MIC of an antibiotic.

Caption: Workflow for MIC determination by broth microdilution.

Detailed Methodology:

-

Preparation of Antibiotic Dilutions: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions, as well as a growth control well (no antibiotic) and a sterility control well (no bacteria), is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: Following incubation, the plates are examined visually for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of faropenem that completely inhibits visible growth.

Penicillin-Binding Protein (PBP) Affinity Assay

A competitive binding assay using a fluorescently labeled penicillin, such as Bocillin FL, is commonly employed to determine the binding affinity of faropenem for specific PBPs.

Caption: Workflow for competitive PBP binding affinity assay.

Detailed Methodology:

-

Membrane Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, and lysed. The cell membranes, which contain the PBPs, are then isolated by ultracentrifugation.

-

Competitive Binding: The isolated membranes are incubated with increasing concentrations of unlabeled faropenem.

-

Fluorescent Labeling: A fixed, subsaturating concentration of a fluorescent penicillin derivative (e.g., Bocillin FL) is added to the mixture. Bocillin FL will bind to the PBPs that are not already occupied by faropenem.

-

SDS-PAGE and Visualization: The reaction is stopped, and the membrane proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorimager to detect the fluorescent bands corresponding to the PBP-Bocillin FL complexes.

-

Quantification and IC50 Determination: The intensity of the fluorescent bands is quantified. A decrease in fluorescence intensity with increasing concentrations of faropenem indicates displacement of Bocillin FL. The IC50 value is then calculated as the concentration of faropenem that reduces the fluorescence intensity by 50%.

Conclusion

This compound's mechanism of action is a well-defined process of targeted inhibition of bacterial cell wall synthesis. Its high affinity for multiple essential PBPs and its stability against many β-lactamases contribute to its potent, broad-spectrum bactericidal activity. The quantitative data from PBP binding assays and MIC determinations provide a solid basis for understanding its efficacy against a wide array of clinically relevant pathogens. The detailed experimental protocols outlined in this guide offer a framework for the continued evaluation of faropenem and the discovery of novel antimicrobial agents that target the indispensable process of bacterial cell wall biosynthesis. This in-depth understanding is paramount for the strategic use of faropenem in clinical practice and for guiding future drug development efforts in the ongoing battle against bacterial infections.

References

- 1. Binding of Faropenem and Other β-Lactam Agents to Penicillin-Binding Proteins of Pneumococci with Various β-Lactam Susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of faropenem against 5460 clinical bacterial isolates from Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Discovery and developmental history of Faropenem as a penem antibiotic

An In-depth Technical Guide to the Discovery and Developmental History of Faropenem

Introduction

Faropenem is a broad-spectrum, orally administered antibiotic belonging to the penem subclass of β-lactams. Structurally distinct from carbapenems, it possesses a fused β-lactam and a partially unsaturated five-membered ring containing a sulfur atom. This structure confers stability against many β-lactamase enzymes, which are a common cause of bacterial resistance to other β-lactam antibiotics.[1] This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and the preclinical and clinical development journey of Faropenem and its prodrug, Faropenem medoxomil.

Discovery and Developmental Timeline

Faropenem was discovered and developed by researchers at the Suntory Institute for Biomedical Research in Japan (now Asubio Pharma Co., Ltd.).[2][3] The initial research in the late 1980s focused on synthesizing novel 2-chiral substituted penems to identify compounds with potent oral activity and a broad spectrum of antibacterial action.[2] The development of Faropenem sodium and its subsequent prodrug, Faropenem medoxomil, marked a significant advancement in oral β-lactam therapy.

The development path involved key milestones, including its initial launch in Japan, subsequent development efforts in the United States, and its eventual approval in other markets like India.

Mechanism of Action

Like all β-lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[4] The integrity of the cell wall, composed primarily of peptidoglycan, is essential for bacterial survival.

The key steps in Faropenem's mechanism of action are:

-

Binding to Penicillin-Binding Proteins (PBPs): Faropenem's primary targets are PBPs, a group of bacterial enzymes responsible for the final steps of peptidoglycan synthesis.[4][5] It shows a high affinity for high-molecular-weight PBPs, which are critical for cell wall elongation and shape.[6]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, Faropenem blocks the transpeptidation reaction. This reaction creates the essential cross-links between peptidoglycan chains, providing the cell wall with its structural strength.[7]

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis leads to a structurally compromised cell wall. In the hypotonic intracellular environment, this results in osmotic instability, cell lysis, and bacterial death.[5]

Faropenem's structure, particularly its stability against hydrolysis by many β-lactamases (including some extended-spectrum β-lactamases or ESBLs), allows it to remain effective against bacteria that have developed resistance to other β-lactams like penicillins and cephalosporins.[8]

Chemical Synthesis

The synthesis of Faropenem is a multi-step process typically starting from the chiral intermediate (3R,4R)-4-acetoxy-3-[1'(R)-tert-butyldimethylsilyloxyethyl]azetidin-2-one (AOSA) . While various specific routes have been published, a general and common pathway involves an intramolecular Wittig reaction to form the core penem ring structure.

Experimental Protocol: Generalized Synthesis

A representative synthesis protocol based on published literature involves the following key transformations[9][10]:

-

Thioester Formation: The starting material, AOSA, is reacted with R-(+)-thiotetrahydrofuryl-2-formic acid in the presence of a catalyst (e.g., a Lewis acid like zinc chloride) to form the key thioester intermediate.

-

Acylation: The thioester intermediate undergoes an acylation reaction at the nitrogen of the azetidinone ring with an oxalyl chloride derivative, such as tert-butoxy oxalyl chloride or allyl glyoxylate, in the presence of a base.

-

Cyclization: The acylated product is then treated with a phosphite, typically triethyl phosphite, at an elevated temperature. This induces an intramolecular Wittig reaction, which closes the five-membered thiazoline ring fused to the β-lactam ring, forming the core penem structure.

-

Deprotection and Salt Formation: The protecting groups on the C6 hydroxyethyl side chain (e.g., tert-butyldimethylsilyl) and the C3 carboxyl group (e.g., allyl) are removed. The silyl group is often removed with a fluoride source or acid, while the allyl group can be removed using a palladium catalyst. Finally, the carboxylic acid is converted to its sodium salt to yield this compound.[10]

Preclinical Development

In Vitro Antibacterial Activity

Faropenem demonstrates a broad spectrum of in vitro activity against a wide range of clinically relevant pathogens. It is particularly active against common respiratory pathogens and many anaerobic bacteria. Its activity is often presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of bacterial isolates.

Table 1: In Vitro Activity of Faropenem against Gram-Positive Pathogens

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae (Penicillin-S) | 4,725 (total) | - | 0.008 |

| Streptococcus pneumoniae (Penicillin-I) | 4,725 (total) | - | 0.25 |

| Streptococcus pneumoniae (Penicillin-R) | 4,725 (total) | - | 1 |

| Staphylococcus aureus (Methicillin-S) | 5460 (total) | - | 0.12 |

| Enterococcus faecalis | 5460 (total) | 1 | 8 |

(Data compiled from references[11][12])

Table 2: In Vitro Activity of Faropenem against Gram-Negative Pathogens

| Organism | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|---|

| Haemophilus influenzae (β-lactamase -) | 2,614 (total) | - | 0.5 |

| Haemophilus influenzae (β-lactamase +) | 2,614 (total) | - | 1 |

| Moraxella catarrhalis (β-lactamase +) | 1,193 (total) | 0.12 | 0.5 |

| Escherichia coli | 5460 (total) | 0.5 | 1 |

| Klebsiella pneumoniae | 5460 (total) | 0.5 | 1 |

(Data compiled from references[11][12][13])

Experimental Protocol: In Vitro Susceptibility Testing

The MIC values are typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates. Colonies are then used to prepare a standardized suspension in a sterile saline or broth to match a 0.5 McFarland turbidity standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Drug Dilution: Faropenem is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in microtiter plates to cover a range of concentrations (e.g., 0.008 to 128 µg/mL).

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth. Quality control is performed using reference bacterial strains with known MIC values (e.g., E. coli ATCC 25922).[14]

Clinical Development

Pharmacokinetics

A key challenge in Faropenem's development was its oral bioavailability. This compound has relatively low bioavailability. To overcome this, the prodrug Faropenem medoxomil was developed, which is readily absorbed and then hydrolyzed by esterases in the blood to release the active Faropenem molecule, significantly improving systemic drug exposure.[15]

Table 3: Pharmacokinetic Parameters of Faropenem

| Parameter | This compound (150 mg) | Faropenem Medoxomil |

|---|---|---|

| Bioavailability | ~20-30% | ~70-80% |

| Cₘₐₓ (Peak Plasma Conc.) | ~2.4 µg/mL | Varies with dose |

| Tₘₐₓ (Time to Peak) | ~1-1.5 hours | ~1 hour |

| T₁/₂ (Half-life) | ~1 hour | ~1 hour |

| Protein Binding | 90-95% | 90-95% |

| Primary Excretion Route | Renal | Renal |

(Data compiled from references[16][17])

Experimental Protocol: Human Pharmacokinetic Study

A typical pharmacokinetic study in healthy volunteers would follow this protocol[18]:

-

Study Design: An open-label, single- and multiple-dose study in healthy adult volunteers.

-

Dosing: Subjects receive a single oral dose of Faropenem (e.g., 100 mg of this compound granules) under fasting conditions. After a washout period, a multiple-dose regimen (e.g., 100 mg every 8 hours for 5 days) is administered.

-

Sample Collection: Blood samples are collected via an indwelling catheter at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours). Plasma is separated by centrifugation and stored at -70°C.

-

Bioanalytical Method: Plasma concentrations of Faropenem are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation, chromatographic separation, and detection by mass spectrometry.

-

Data Analysis: Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, T₁/₂) are calculated from the plasma concentration-time data using non-compartmental analysis.

Clinical Efficacy and Trials

Faropenem medoxomil underwent extensive Phase III clinical trials for several community-acquired infections. These trials generally demonstrated non-inferiority to standard-of-care oral antibiotics.

Table 4: Summary of a Key Phase III Clinical Trial

| Indication | Acute Bacterial Sinusitis |

|---|---|

| Design | Randomized, double-blind, multicenter |

| Patient Population | 1099 adults with signs/symptoms of ABS |

| Treatment Arms | 1. Faropenem medoxomil 300 mg BID for 7 days2. Faropenem medoxomil 300 mg BID for 10 days3. Cefuroxime axetil 250 mg BID for 10 days |

| Primary Endpoint | Clinical cure rate at Test-of-Cure visit (7-21 days post-therapy) |

| Results (Clinical Cure) | Arm 1: 80.3%Arm 2: 81.8%Arm 3: 74.5% |

| Conclusion | 7- and 10-day Faropenem regimens were non-inferior to 10-day Cefuroxime axetil regimen. |

(Data compiled from reference[19])

Experimental Protocol: Representative Phase III Clinical Trial

Based on the trial for Acute Bacterial Sinusitis, a typical protocol is as follows[19][20]:

-

Study Design: A prospective, randomized, double-blind, multicenter, comparative study.

-

Inclusion Criteria: Adult patients (e.g., 18-65 years) with a clinical diagnosis of acute bacterial sinusitis, including specific signs and symptoms (e.g., purulent nasal discharge, facial pain/pressure) for a defined duration (e.g., 7 to 28 days).

-

Exclusion Criteria: Known hypersensitivity to β-lactams, pregnancy or lactation, severe renal or hepatic impairment, recent use of other antibiotics, or infections requiring hospitalization.

-

Randomization and Blinding: Eligible patients are randomly assigned to one of the treatment arms. Both patients and investigators are blinded to the treatment allocation.

-

Intervention: Patients receive the assigned study drug (e.g., Faropenem or Cefuroxime axetil) for the specified duration.

-

Assessments: Patients are assessed at baseline, during treatment, and at a Test-of-Cure (TOC) visit (typically 7-21 days after completing therapy). The primary efficacy assessment at the TOC visit categorizes the patient's outcome as 'clinical cure', 'clinical failure', or 'indeterminate'. Safety is monitored through the recording of all adverse events.

Regulatory Status and Conclusion

This compound has been successfully marketed in Japan since 1997 and is also approved in India.[21] However, the developmental path for Faropenem medoxomil in the United States was halted when the FDA issued a non-approvable letter in 2006.[15] The FDA's decision was not based on safety concerns but rather on the design of the clinical trials, which for some indications lacked placebo-controlled arms, making the determination of efficacy challenging for the agency.

References

- 1. Recent Developments in Penem Antibiotics: Structural and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STUDIES ON PENEM ANTIBIOTICS [jstage.jst.go.jp]

- 3. Structure-activity relationships of penem antibiotics: crystallographic structures and implications for their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 5. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 6. Target affinities of faropenem to and its impact on the morphology of gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103059046A - Preparation method of faropenem - Google Patents [patents.google.com]

- 10. CN107337684A - A kind of preparation method of this compound - Google Patents [patents.google.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. Farobact (Faropenem) Datasheet [ciplamed.com]

- 14. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Faropenem [bionity.com]

- 16. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics of this compound granules in Chinese healthy volunteers [manu41.magtech.com.cn]

- 19. researchgate.net [researchgate.net]

- 20. A clinical trial to study the effects of two drugs, Faropenem extended release tablets and Faropenem conventional tablets in patients with respiratory tract infections (RTI) | MedPath [trial.medpath.com]

- 21. Faropenem - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Faropenem Sodium: Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Faropenem sodium, a broad-spectrum, orally bioavailable penem antibiotic. It delves into its core structure, mechanism of action, pharmacokinetic profile, and the structure-activity relationships of its analogues and derivatives. Detailed experimental protocols and visual representations of key pathways are included to support research and development efforts in the field of antibacterial drug discovery.

Introduction to Faropenem and the Penem Class

Faropenem is a synthetic β-lactam antibiotic belonging to the penem subclass.[1] Structurally, penems are a hybrid of penicillins and carbapenems, featuring a β-lactam ring fused to a five-membered thiazoline ring containing a sulfur atom.[1] This unique structure confers distinct properties, including a broad spectrum of antibacterial activity and stability against many β-lactamase enzymes.[2][3] Faropenem itself is distinguished by a chiral tetrahydrofuran substituent at the C2 position, which enhances its chemical stability and reduces central nervous system effects compared to early carbapenems like imipenem.[4][5]

Unlike many other β-lactams that require intravenous administration, Faropenem is available in an oral prodrug form, Faropenem medoxomil, which significantly improves its bioavailability.[2][6] This makes it a valuable option for treating a variety of community-acquired infections.[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, Faropenem's bactericidal activity stems from its ability to inhibit the synthesis of the bacterial cell wall.[7][8] This process is crucial for maintaining the structural integrity of the bacterial cell, protecting it from osmotic lysis.[8]

The primary targets of Faropenem are Penicillin-Binding Proteins (PBPs), which are transpeptidase enzymes located on the inner membrane of the bacterial cell wall.[2][9] These enzymes are responsible for the final step in peptidoglycan synthesis: the cross-linking of peptide side chains of adjacent glycan strands.[7] Faropenem binds to the active site of these PBPs, acylating the serine residue and inactivating the enzyme.[6][7] This disruption of the cross-linking process weakens the cell wall, leading to cell lysis and bacterial death, particularly in actively dividing bacteria.[2][8]

Faropenem exhibits a high affinity for high-molecular-weight PBPs (PBP1, 2, and 3) in most bacteria, which are essential for cell elongation and septum formation. Its stability against a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, further contributes to its efficacy against resistant strains.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. What is Faropenem used for? [synapse.patsnap.com]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Faropenem | C12H15NO5S | CID 65894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Faropenem Medoxomil | C17H19NO8S | CID 6918218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of Faropenem? [synapse.patsnap.com]

- 9. Faropenem - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Spectroscopic Analysis of Faropenem Sodium: A Technical Guide for Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used for the structural elucidation of Faropenem sodium, a broad-spectrum β-lactam antibiotic. The following sections detail the characteristic spectral data obtained from Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols.

Introduction to this compound

This compound is an orally active antibiotic belonging to the penem class.[1] Its structure features a fused β-lactam and a tetrahydrofuran ring, which are key to its antibacterial activity.[2] The molecular formula of this compound is C₁₂H₁₄NNaO₅S, with a molecular weight of approximately 307.30 g/mol .[2] Accurate structural confirmation and purity assessment are critical for its use as a therapeutic agent, necessitating the use of various spectroscopic methods.

Spectroscopic Data and Structural Correlation

The structural integrity of this compound can be thoroughly examined through a combination of spectroscopic techniques. Each method provides unique insights into the different functional groups and the overall molecular architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is instrumental in identifying the chromophoric systems within the this compound molecule. The conjugated double bond system in the penem ring system is primarily responsible for its UV absorbance.

Table 1: UV-Visible Spectroscopic Data for this compound

| Parameter | Value | Solvent | Reference(s) |

| λmax 1 | 300 nm | Methanol | [3][4] |

| λmax 2 | 306 nm | Water | [2][5] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference(s) |

| 3429 | O-H Stretch | Hydroxyl group | |

| ~2950 | C-H Stretch | Alkyl groups | |

| 1765 | C=O Stretch (Asymmetric) | β-Lactam ring | |

| 1607 | C=O Stretch (Symmetric) | Carboxylate (COO⁻) | |

| ~1400-1000 | C-O Stretch, C-N Stretch, C-C Stretch | Fingerprint Region |

Note: While specific peak assignments for the full spectrum of this compound are not widely available in the public domain, the provided data is based on characteristic vibrational frequencies for its known functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of this compound, confirming the connectivity and stereochemistry of the molecule.

The ¹³C NMR spectrum displays distinct signals for each unique carbon atom in the this compound molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment (Tentative) |

| 178.56 | Carboxylate Carbon (COO⁻) |

| 168.83 | β-Lactam Carbonyl Carbon |

| 155.41 | C=C (α to COO⁻) |

| 127.66 | C=C (β to COO⁻) |

| 77.48 | C-O (Tetrahydrofuran) |

| 72.27 | C-O (Tetrahydrofuran) |

| 71.29 | C-6 |

| 67.47 | C-1' |

| 64.81 | C-5 |

| 35.87 | CH₂ (Tetrahydrofuran) |

| 28.38 | CH₂ (Tetrahydrofuran) |

| 22.81 | CH₃ |

Note: The assignments are based on the provided chemical shifts and the known structure of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Table 4: Expected ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment (Tentative) |

| ~1.2 | Doublet | 3H | CH₃ |

| ~1.8-2.2 | Multiplet | 4H | CH₂ (Tetrahydrofuran) |

| ~3.6-4.2 | Multiplet | 4H | C-6-H, C-1'-H, O-CH₂ (THF) |

| ~5.4 | Multiplet | 1H | C-5-H |

| ~5.8 | Multiplet | 1H | O-CH (THF) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Table 5: Mass Spectrometry Data for this compound

| Parameter | Value | Method |

| Molecular Formula | C₁₂H₁₄NNaO₅S | - |

| Molecular Weight | 307.3 g/mol | - |

| [M+H]⁺ (as Faropenem) | 286.07 | ESI-MS (Positive) |

| [M-Na+2H]⁺ (as Faropenem) | 286.07 | ESI-MS (Positive) |

| [M-Na]⁻ (as Faropenem) | 284.05 | ESI-MS (Negative) |

Note: Detailed fragmentation data for this compound is not widely published. The expected fragmentation would involve cleavage of the β-lactam ring, loss of side chains, and fragmentation of the tetrahydrofuran ring.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Spectrophotometry

Objective: To determine the absorption maxima (λmax) of this compound.

Instrumentation: A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.

Reagents and Materials:

-

This compound reference standard

-

Methanol (HPLC grade) or Purified Water

-

Volumetric flasks and pipettes

Procedure:

-

Standard Stock Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the chosen solvent (methanol or water) to obtain a concentration of 100 µg/mL.

-

Working Standard Solution Preparation: Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the same solvent to get a concentration of 10 µg/mL.[3]

-

Blank Preparation: Use the same solvent (methanol or water) as the blank.

-

Spectral Scanning: Scan the working standard solution from 400 nm to 200 nm against the blank.

-

Determination of λmax: Record the wavelength(s) of maximum absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for the identification of its functional groups.

Instrumentation: A Fourier-Transform Infrared spectrophotometer.

Method: Potassium Bromide (KBr) Disc Method

Reagents and Materials:

-

This compound reference standard

-

Potassium Bromide (IR grade), dried

-

Mortar and pestle

-

Hydraulic press and die set

Procedure:

-

Sample Preparation: Triturate 1-2 mg of this compound with approximately 200 mg of dry KBr in a mortar until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer a portion of the mixture to a die and press under high pressure (approximately 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Background Spectrum: Place the empty pellet holder in the sample compartment and record the background spectrum.

-

Sample Spectrum: Place the KBr pellet containing the sample in the sample holder and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the complete structural elucidation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Reagents and Materials:

-

This compound reference standard

-

Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Deuterated Methanol - CD₃OD)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Instrument Setup: Tune and shim the spectrometer to obtain a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants. Assign the signals in both spectra to the respective protons and carbons in the this compound structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS), with an Electrospray Ionization (ESI) source.

Reagents and Materials:

-

This compound reference standard

-

Methanol or Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (for mobile phase acidification)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

LC-MS System Setup:

-

Liquid Chromatography: Use a suitable C18 column. The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometry: Set the ESI source to either positive or negative ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

-

Data Acquisition: Inject the sample into the LC-MS system. Acquire mass spectra over an appropriate m/z range (e.g., 50-500). For fragmentation studies, perform MS/MS analysis by selecting the parent ion of interest and applying collision-induced dissociation (CID).

-

Data Analysis: Analyze the full scan mass spectrum to identify the molecular ion peak. Analyze the MS/MS spectrum to identify the fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

Workflow and Logical Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a critical component of its quality control and regulatory approval. A combination of UV-Visible, FTIR, NMR, and Mass Spectrometry provides a comprehensive analytical toolkit for the unambiguous confirmation of its molecular structure. While a complete public domain dataset for all spectroscopic aspects of this compound is not available, the data presented in this guide, supplemented with established principles of spectroscopic analysis for related compounds, provides a robust framework for its characterization. The detailed experimental protocols offer a practical guide for researchers and scientists involved in the analysis of this compound and other β-lactam antibiotics.

References

Understanding the penem class of antibiotics and Faropenem's place within it

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates a deeper understanding of our antimicrobial arsenal. This technical guide provides an in-depth exploration of the penem class of β-lactam antibiotics, with a specific focus on Faropenem, a unique oral penem. This document details their core structural features, mechanism of action, and classification, and situates Faropenem within this critical class of antibacterial agents through a review of its chemical properties, spectrum of activity, and clinical data.

The Penem Antibiotic Class: Core Characteristics

Penems are a distinct class of synthetic β-lactam antibiotics.[1] They are structurally related to carbapenems, with the key difference being the presence of a sulfur atom in the five-membered ring fused to the β-lactam ring, whereas carbapenems have a carbon atom at this position.[1] This structural nuance significantly influences their chemical properties and biological activity.

Core Structure and Classification

The fundamental penem structure consists of a bicyclic system: a β-lactam ring fused to an unsaturated five-membered thiazole ring.[1][2] This core structure is the basis for their antibacterial activity. Penems are further classified based on the nature of the side chain at the C2 position, which influences their spectrum of activity and pharmacokinetic properties. The main subgroups include:

-

Alkylpenems

-

Arylpenems

-

Aminopenems

-

Oxypenems

-

Thiopenems[3]

Mechanism of Action

Like all β-lactam antibiotics, penems exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] The strained β-lactam ring is highly reactive and acylates the active site of penicillin-binding proteins (PBPs).[6] These enzymes are crucial for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By binding to and inactivating PBPs, penems disrupt cell wall cross-linking, leading to cell lysis and bacterial death.[5][7]

Faropenem: An Orally Active Penem

Faropenem is a notable member of the penem class due to its oral bioavailability, a characteristic not shared by carbapenems, which require parenteral administration.[3] It is typically administered as a prodrug, faropenem medoxomil, to enhance absorption.[4][7]

Chemical Structure and Properties

Faropenem's chemical structure features a tetrahydrofuran substituent at the C2 position. This side chain contributes to its improved chemical stability and broad-spectrum activity.[8] As a prodrug, faropenem medoxomil is hydrolyzed by esterases in the intestinal wall to release the active faropenem into the bloodstream.

Spectrum of Activity

Faropenem demonstrates a broad spectrum of in vitro activity against a variety of bacterial pathogens, including many Gram-positive and Gram-negative aerobes and anaerobes.[9][10] It is notably resistant to hydrolysis by many β-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs).[8][10] However, it is not active against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium, Pseudomonas aeruginosa, or Stenotrophomonas maltophilia.[8]

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties of Faropenem and its in vitro activity against key bacterial pathogens.

Table 1: Pharmacokinetic Properties of Faropenem

| Parameter | Value | Reference |

| Bioavailability (as faropenem medoxomil) | 70-80% | [11] |

| Protein Binding | 90-95% | [11] |

| Half-life (as faropenem medoxomil) | ~0.9 hours | [11] |

Table 2: In Vitro Activity of Faropenem (Minimum Inhibitory Concentration, MIC)

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 | 0.12 | [8] |

| Streptococcus pneumoniae (penicillin-resistant) | 0.5 | 1 | [8] |

| Haemophilus influenzae | 0.5 | 1 | [12] |

| Moraxella catarrhalis | 0.12 | 0.25 | [12] |

| Staphylococcus aureus (methicillin-susceptible) | 0.06 | 0.12 | [8] |

| Escherichia coli | 0.25 | 2 | [7] |

| Klebsiella pneumoniae | 0.5 | 4 | [7] |

Table 3: Clinical Efficacy of Faropenem in Respiratory Tract Infections

| Indication | Comparator | Faropenem Clinical Cure Rate | Comparator Clinical Cure Rate | Reference |

| Acute Bacterial Sinusitis | Cefuroxime | 89% | 88.4% | [4] |

| Acute Bacterial Sinusitis | Cefuroxime | 80.3% (7 days), 81.8% (10 days) | 74.5% (10 days) | [4] |

| Pediatric Respiratory Tract Infections (Pharyngitis/Tonsillitis) | - | 97.66% (Day 14±2) | - | [1] |

| Pediatric Respiratory Tract Infections (Community-Acquired Pneumonia) | - | 97.14% (Day 14±2) | - | [1] |

Experimental Protocols

In Vitro Susceptibility Testing: Microdilution Method

A common method to determine the Minimum Inhibitory Concentration (MIC) of Faropenem against bacterial isolates is the broth microdilution method, following guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Bacterial Isolate Preparation: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) to obtain fresh, pure colonies. A bacterial suspension is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then further diluted.

-

Antibiotic Preparation: A stock solution of Faropenem is prepared and serially diluted in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.

-

Inoculation: Microtiter plates containing the serially diluted Faropenem are inoculated with the prepared bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of Faropenem that completely inhibits visible bacterial growth.

Clinical Trial Protocol: A Representative Example for Acute Bacterial Sinusitis

The following is a generalized protocol based on descriptions of randomized, double-blind, comparative clinical trials for Faropenem.

Methodology:

-

Study Population: Adult patients with a clinical diagnosis of acute bacterial sinusitis, often confirmed by radiographic evidence, are recruited. Inclusion criteria typically include age over 18, specific signs and symptoms of sinusitis, and informed consent. Exclusion criteria may include pregnancy, known hypersensitivity to β-lactams, and recent antibiotic use.

-

Study Design: A multicenter, randomized, double-blind, comparative study design is often employed. Patients are randomly assigned to receive either Faropenem medoxomil (e.g., 300 mg twice daily for 10 days) or a comparator antibiotic (e.g., cefuroxime axetil 250 mg twice daily for 10 days).

-

Efficacy Assessment: The primary efficacy endpoint is the clinical cure rate at a test-of-cure visit, typically 7-14 days after the end of therapy. Clinical cure is defined as the resolution of pre-treatment signs and symptoms of sinusitis.

-

Safety Assessment: Safety is monitored throughout the study by recording all adverse events, with their severity and relationship to the study drug assessed by the investigators.

-

Statistical Analysis: The clinical cure rates between the Faropenem and comparator groups are compared using appropriate statistical methods to determine non-inferiority or superiority.

Visualizations

Caption: Core chemical structure of the penem class of antibiotics.

Caption: Chemical structure of Faropenem Medoxomil, the prodrug form.

Caption: Mechanism of action of Faropenem.

Caption: Comparison of Faropenem and Carbapenems.

References

- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 2. Faropenem for the management of infectious diseases – A systematic review of in vitro susceptibility tests and clinical studies | CoLab [colab.ws]

- 3. A systematic scoping review of faropenem and other oral penems: treatment of Enterobacterales infections, development of resistance and cross-resistance to carbapenems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

- 5. journals.asm.org [journals.asm.org]

- 6. A clinical trial to study the effects of two drugs, Faropenem extended release tablets and Faropenem conventional tablets in patients with respiratory tract infections (RTI) | MedPath [trial.medpath.com]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Activity and Clinical Efficacy of Faropenem against Third-Generation Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of Faropenem_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

Faropenem Sodium: A Technical Guide to its Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antimicrobial activity of faropenem sodium, a penem antibacterial agent. Faropenem exhibits a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria, including many common respiratory and urinary tract pathogens.[1][2] Its stability against many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, makes it a subject of significant interest in an era of increasing antimicrobial resistance.[2][3][4]

This document summarizes quantitative susceptibility data, outlines the experimental protocols used for its determination, and provides a visual representation of the workflow for assessing antimicrobial susceptibility.

In Vitro Spectrum of Activity: Quantitative Data

The following tables summarize the minimum inhibitory concentration (MIC) values of this compound against a variety of clinically significant Gram-positive and Gram-negative bacteria. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for comparative analysis.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | - | - | 0.12[5][6][7] |

| Staphylococcus aureus (Methicillin-Resistant, MRSA) | - | - | 2[5][7] |

| Streptococcus pneumoniae (Penicillin-Susceptible) | 4,725 | - | 0.008[8][9] |

| Streptococcus pneumoniae (Penicillin-Intermediate) | 4,725 | - | 0.25[8][9] |

| Streptococcus pneumoniae (Penicillin-Resistant) | 4,725 | 1 | 1[8][9] |

| Streptococcus pneumoniae (Serotype 19A) | 120 | - | 1[10][11] |

| Group A and B β-hemolytic streptococci | - | - | ≤0.12[6] |

| Streptococcus milleri | - | - | ≤0.12[6] |

| Viridans streptococci | - | - | 1[6] |

| Enterococcus faecalis | - | - | -[5] |

| Clostridium perfringens | - | - | ≤1[5] |

| Peptostreptococci | - | - | ≤1[5] |

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae (β-lactamase-negative) | 2,614 | 0.5[12] | 1[8][9] |

| Haemophilus influenzae (β-lactamase-positive) | 2,614 | 0.5[12] | 0.5[8][9] |

| Moraxella catarrhalis (β-lactamase-negative) | 1,193 | - | 0.12[8][9] |

| Moraxella catarrhalis (β-lactamase-positive) | 1,193 | - | 0.5[8][9] |

| Escherichia coli | - | 0.5[6] | 1-2[6] |

| Klebsiella pneumoniae | - | 0.5[6] | 1-2[6] |

| Klebsiella oxytoca | - | 0.5[6] | 1-2[6] |

| Citrobacter koseri | - | 0.5[6] | 1-2[6] |

| Proteus spp. | - | 2-8[6] | 4-32[6] |

| Morganella morganii | - | 2-8[6] | 4-32[6] |

| Providencia spp. | - | 2-8[6] | 4-32[6] |

| Serratia spp. | - | 2-8[6] | 4-32[6] |

| Enterobacter spp. | - | 2-8[6] | 4-32[6] |

| Bacteroides fragilis | - | - | 4[5] |

Note: The activity of faropenem can be influenced by the resistance mechanisms of the bacterial isolates, such as penicillin susceptibility in S. pneumoniae and β-lactamase production in H. influenzae and M. catarrhalis.[8][9]

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The methodologies for these experiments are standardized to ensure reproducibility and comparability of data across different laboratories. The most common methods employed are broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (as per CLSI guidelines)

-

Preparation of Antimicrobial Agent:

-

A stock solution of this compound is prepared in a suitable solvent.

-

Serial twofold dilutions of the stock solution are made in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired final concentrations for testing.

-

-

Inoculum Preparation:

-

Bacterial isolates are grown on an appropriate agar medium (e.g., blood agar for streptococci, chocolate agar for Haemophilus influenzae) for 18-24 hours.

-

Several colonies are used to prepare a bacterial suspension in a sterile broth or saline solution.

-

The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

-

Inoculation and Incubation:

-

Standard 96-well microtiter plates are filled with the prepared dilutions of this compound.

-

Each well is inoculated with the prepared bacterial suspension.

-

A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

-

The plates are incubated at 35-37°C for 16-20 hours in ambient air. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, incubation may be performed in an atmosphere with 5% CO₂.

-

-

Determination of MIC:

-

Following incubation, the plates are visually inspected for bacterial growth.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound demonstrates potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including common respiratory pathogens and some resistant strains.[3][13] Its efficacy against β-lactamase-producing organisms is a noteworthy characteristic.[5] The data presented in this guide, derived from standardized susceptibility testing methods, provide a valuable resource for researchers and drug development professionals in evaluating the potential clinical utility of this compound. Further clinical investigations are essential to fully elucidate its role in the management of infectious diseases.

References

- 1. Oral this compound — Implications for Antimicrobial Resistance and Treatment Effectiveness [ouci.dntb.gov.ua]

- 2. Faropenem: review of a new oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The in-vitro activity of faropenem, a novel oral penem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activities of faropenem, an oral beta-lactam, against recent U.S. isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Prevalence of serotype 19A Streptococcus pneumoniae among isolates from U.S. children in 2005-2006 and activity of faropenem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Faropenem Sodium Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for animal models used in the in vivo assessment of Faropenem sodium, a penem antibacterial agent. The included methodologies and data are intended to guide researchers in designing and executing preclinical efficacy studies for respiratory, systemic, skin, and urinary tract infections.

Murine Systemic and Respiratory Infection Model: Bacillus anthracis

This model is designed to evaluate the post-exposure prophylactic efficacy of this compound in a lethal systemic infection model initiated by respiratory exposure to Bacillus anthracis.

Quantitative Efficacy Data

| Parameter | Pathogen | Animal Model | This compound Dosing Regimen (i.p.) | Efficacy Outcome | Reference |

| Survival | Bacillus anthracis (Ames strain) | BALB/c mice | 10, 20, 40, and 80 mg/kg/day, administered at 4, 6, and 12-hour intervals for 14 days, 24h post-challenge. | Dose-dependent increase in survival.[1][2][3][4] | [1][2][3][4] |

| ED₅₀ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 10.6%[2][3][4] | [2][3][4] |

| ED₉₀ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 13.4%[2][3][4] | [2][3][4] |

| ED₉₉ | Bacillus anthracis (Ames strain) | BALB/c mice | Varied | Corresponded to f%T>MIC of 16.4%[2][3][4] | [2][3][4] |

ED₅₀, ED₉₀, ED₉₉: Effective dose required to protect 50%, 90%, and 99% of the animals, respectively. f%T>MIC: Percentage of the dosing interval during which the free drug concentration in plasma exceeds the Minimum Inhibitory Concentration (MIC).

Experimental Protocol

1.1. Animal Model:

-

Species: Mouse

-

Strain: BALB/c, female[4]

1.2. Pathogen:

1.3. Infection Procedure:

-

Prepare a spore suspension of B. anthracis Ames strain.

-

Challenge mice (10 per group) via aerosol inhalation.[1][2][3][4]

-

The challenge dose should be approximately 100 times the 50% lethal dose (LD₅₀), which is around 3.4 x 10⁶ CFU, nebulized over 20 minutes.[1][2][3]

1.4. Treatment Regimen:

-

Prepare this compound in saline for injection.[1]

-

Administer this compound intraperitoneally (i.p.) at total daily doses of 10, 20, 40, and 80 mg/kg.[1][2][3][4]

-

Fractionate the total daily dose for administration at 4, 6, or 12-hour intervals.[1][2][3][4]

-

Continue the treatment regimen for 14 consecutive days.[1][2][3][4]

-

Include a vehicle control group (saline i.p. every 12 hours) and a positive control group (e.g., ciprofloxacin 30 mg/kg i.p. every 12 hours).[1]

1.5. Efficacy Evaluation:

-

Monitor and record survival daily for at least 27 days post-challenge.[1]

-

Analyze survival data using Kaplan-Meier survival curves.

-

Determine the relationship between pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., f%T>MIC) and efficacy to calculate ED₅₀, ED₉₀, and ED₉₉ values.[2][3][4]

Experimental Workflow

Murine Systemic Infection Model: Staphylococcus aureus

This model evaluates the efficacy of this compound in treating systemic infections caused by both methicillin-sensitive (MSSA) and methicillin-resistant (S. aureus, MRSA) strains.

Quantitative Efficacy Data

| Parameter | Pathogen Strain | Animal Model | This compound Dosing Regimen (i.v.) | Efficacy Outcome (ED₅₀ in mg/kg) | Reference |

| ED₅₀ | MSSA | Mice | Intravenous | 7.07 | [5] |

| ED₅₀ | MRSA (Faropenem-sensitive in vitro) | Mice | Intravenous | 38.3 | [5] |

| ED₅₀ | MRSA (Faropenem-moderately resistant in vitro) | Mice | Intravenous | 38.6 | [5] |

| ED₅₀ | MRSA (Faropenem-severely resistant in vitro) | Mice | Intravenous | 71.9 | [5] |

ED₅₀: The median effective dose.

Experimental Protocol

2.1. Animal Model:

-

Species: Mouse (specific strain not detailed in the available literature, but common strains like BALB/c or C57BL/6 can be used).[6]

2.2. Pathogen:

-

Organism: Staphylococcus aureus

-

Strains:

-

Methicillin-sensitive S. aureus (MSSA)

-

Methicillin-resistant S. aureus (MRSA) with varying in vitro susceptibility to Faropenem.[5]

-

2.3. Infection Procedure (Peritonitis Model):

-

Prepare bacterial suspensions of the different S. aureus strains.

-

Induce peritonitis in mice by intraperitoneal injection of the bacterial suspension.

2.4. Treatment Regimen:

-

Administer this compound for injection intravenously.

-

Include a comparator group, such as vancomycin, administered intravenously.[5]

-

Determine the median effective dose (ED₅₀) for each treatment group against each bacterial strain.

2.5. Efficacy Evaluation:

-

Monitor mice for signs of infection and survival over a defined period.

-

Calculate the ED₅₀ based on the survival data at different dose levels.

Experimental Workflow```dot

Animal Models for Other Infections

While Faropenem has shown in vitro activity against pathogens responsible for respiratory and skin infections, detailed in vivo efficacy studies with specific protocols are not as readily available in the published literature. Below are general methodologies for such models that can be adapted for Faropenem evaluation.

Murine Pneumonia Model

-

Animal Model: Immunocompetent or neutropenic mice (strain dependent on the pathogen).

-

Pathogens: Streptococcus pneumoniae (penicillin-susceptible, -intermediate, and -resistant strains), Haemophilus influenzae (β-lactamase positive and negative). [1][7][8]* Infection: Intranasal or intratracheal instillation of a bacterial suspension.

-

Treatment: Oral or parenteral administration of Faropenem at various doses and schedules.

-

Efficacy Endpoints: Bacterial load in the lungs (CFU/g), survival rates, and histopathological analysis of lung tissue.

Murine Skin and Soft Tissue Infection Model

-

Animal Model: Mice (e.g., BALB/c or SKH1 hairless).

-

Pathogens: Staphylococcus aureus (MSSA, MRSA), Streptococcus pyogenes.

-

Infection Models:

-

Subcutaneous injection: To produce abscesses.

-

Wound infection: A full-thickness dermal wound is created and then inoculated with the bacterial suspension.

-

Tape-stripping model: For superficial infections, the epidermal layer is partially removed before bacterial application.

-

-

Treatment: Topical or systemic administration of Faropenem.

-

Efficacy Endpoints: Lesion size, bacterial counts in the infected tissue, and histological assessment of inflammation and tissue damage.

In Vitro Activity of Faropenem Against Key Respiratory and Skin Pathogens

| Pathogen | MIC₉₀ (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.008 | [1] |

| Streptococcus pneumoniae (penicillin-intermediate) | 0.25 | [1] |

| Streptococcus pneumoniae (penicillin-resistant) | 1 | [1] |

| Haemophilus influenzae (β-lactamase-negative) | 1 | [1] |

| Haemophilus influenzae (β-lactamase-positive) | 0.5 | [1] |

| Moraxella catarrhalis (β-lactamase-negative) | 0.12 | [1] |

| Moraxella catarrhalis (β-lactamase-positive) | 0.5 | [1] |

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.12 | [9] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [9] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct modulation of host signaling pathways by Faropenem during in vivo infections. Faropenem's primary mechanism of action is the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins. [7]Future research could explore the downstream effects of bacterial clearance by Faropenem on host inflammatory and immune signaling pathways.

References

- 1. Activities of Faropenem, an Oral β-Lactam, against Recent U.S. Isolates of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic-Pharmacodynamic Assessment of Faropenem in a Lethal Murine Bacillus anthracis Inhalation Postexposure Prophylaxis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic-pharmacodynamic assessment of faropenem in a lethal murine Bacillus anthracis inhalation postexposure prophylaxis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mouse models for bacterial enteropathogen infections: insights into the role of colonization resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Faropenem for the management of infectious diseases – A systematic review of <i>in vitro</i> susceptibility tests and clinical studies - Journal of Laboratory Physicians [jlabphy.org]

- 8. In Vitro Capability of Faropenem To Select for Resistant Mutants of Streptococcus pneumoniae and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medwinpublishers.com [medwinpublishers.com]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Faropenem Sodium

Application Note and Protocol

This document provides a detailed application note and protocol for the quantitative analysis of Faropenem sodium in bulk drug and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method is crucial for researchers, scientists, and drug development professionals involved in quality control and stability testing of Faropenem.

Introduction

Faropenem is a broad-spectrum β-lactam antibiotic belonging to the penem class. It is effective against a wide range of Gram-positive and Gram-negative bacteria. Accurate and reliable analytical methods are essential for ensuring the quality, efficacy, and safety of this compound in pharmaceutical products. This HPLC method provides a robust and validated procedure for its quantification.

Chromatographic Conditions

A variety of HPLC methods have been developed and validated for the analysis of this compound. The following table summarizes the key chromatographic parameters from several established methods, offering flexibility based on available resources and specific analytical needs.

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Column | Inertsil C18 (150 mm x 4.6 mm, 5 µm)[1][2][3] | C18 (150 mm x 4.6 mm, 5 µm)[4] | Agilent Zorbax Eclipse XDB-C18[5][6] | Symmetry C18 (150mm x 4.6 mm, 5 µm)[7] |

| Mobile Phase | Phosphate buffer:Methanol (55:45 v/v)[1][2][3] | Phosphate buffer:Acetonitrile (85:15 v/v)[4] | Acetonitrile:0.02 mol·L-1 triethylamine (pH 2.5) (14:86 v/v)[5][6] | Phosphate buffer (pH 4.0):Acetonitrile (70:30 v/v)[7] |

| Flow Rate | 1.0 mL/min[1] | Not Specified | 1.0 mL/min[5][6] | 0.9 mL/min[7] |

| Detection Wavelength | 316 nm[1][2][3] | 305 nm[4] | 247 nm[5][6] | 317 nm[7] |

| Column Temperature | Ambient | 40 °C[4][8] | Not Specified | Not Specified |

| Injection Volume | 10 µL[1] | Not Specified | Not Specified | Not Specified |

Method Validation Summary

The presented HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines. The following table summarizes the validation parameters, demonstrating the reliability and robustness of the analytical procedures.

| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Linearity Range (µg/mL) | 80-600[1][2][3] | 4.875-624[4] | Not Specified | 40-120[7] |

| Correlation Coefficient (r) | >0.999 | 1.000[4] | Not Specified | >0.999 |

| Accuracy (% Recovery) | 98.5-101.5% | 100.9 ± 1.7%[4] | Not Specified | 100.1%[7] |

| Precision (%RSD) | <2.0% | Not Specified | Not Specified | <2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.105[1] | Not Specified | 2.4 ng (as detection limit)[5][6] | Not Specified |

| Limit of Quantification (LOQ) (µg/mL) | 0.320[1] | Not Specified | Not Specified | Not Specified |

| Retention Time (min) | ~5.2 | Not Specified | Not Specified | 3.051[7] |

Experimental Protocols

Preparation of Mobile Phase (Method 1)

-

Prepare the phosphate buffer by dissolving a suitable amount of potassium dihydrogen phosphate in HPLC grade water and adjusting the pH to the desired value using orthophosphoric acid.

-

Mix the phosphate buffer and methanol in a ratio of 55:45 (v/v).

-

Filter the mobile phase through a 0.45 µm membrane filter.

-

Degas the mobile phase by sonication for 15-20 minutes before use.

Preparation of Standard Stock Solution

-

Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the standard completely.[1]

-

Make up the volume to 100 mL with the mobile phase to obtain a stock solution of 1000 µg/mL.[1]

Preparation of Working Standard Solutions

-

From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to cover the linearity range (e.g., 80, 100, 200, 300, 400, 500, 600 µg/mL for Method 1).[1]

Preparation of Sample Solution (for Pharmaceutical Formulations)

-

Weigh and finely powder 20 tablets of the this compound formulation.[1]

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[1]

-

Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1]

-

Make up the volume to 100 mL with the mobile phase.[1]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1]

-

Dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range of the method.

Chromatographic Analysis

-

Set up the HPLC system with the chromatographic conditions specified in the selected method (e.g., Method 1).

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the working standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for Faropenem.

Data Analysis

-

Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r).

-

Calculate the concentration of this compound in the sample solution using the regression equation.

-

Determine the amount of this compound in the pharmaceutical formulation based on the sample preparation details.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the method validation process.

Caption: Experimental workflow for HPLC analysis of this compound.

Caption: Logical relationship of HPLC method validation parameters.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ANALYSIS OF FAROPENEM IN PURE AND PHARMACEUTICAL FORMULATIONS | Semantic Scholar [semanticscholar.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. RP-HPLC assay of this compound and its related substances: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF FAROPENEM IN BULK AND PHARMACEUTICAL FORMULATION USING THE RP-HPLC METHOD | Semantic Scholar [semanticscholar.org]

- 8. drugfuture.com [drugfuture.com]

Utilizing Faropenem Sodium in Antimicrobial Resistance Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals